Selinexor

gastric cancer XPO1 inhibition p53 nuclear accumulation

First-in-class, orally bioavailable SINE compound targeting XPO1/CRM1. Clinical benchmark for multiple myeloma (Phase III BOSTON: +4.47-month PFS) and DLBCL. Unique dual mechanism: competitive cargo-binding inhibition plus allosteric XPO1 degradation via CRL5^ASB8 E3 ligase—a property not shared by all SINE compounds. CNS-penetrant; validated in Phase I pediatric glioma (NCT02323880). Selective TNBC potency (IC50 11–550 nM vs >1 μM in ER+). Essential comparator for XPO1 inhibitor R&D and targeted protein degradation studies.

Molecular Formula C17H11F6N7O
Molecular Weight 443.3 g/mol
CAS No. 1393477-72-9
Cat. No. B610770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelinexor
CAS1393477-72-9
SynonymsKPT-330;  KPT330;  KPT 330;  Selinexor;  Xpovio
Molecular FormulaC17H11F6N7O
Molecular Weight443.3 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)NNC(=O)C=CN2C=NC(=N2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H11F6N7O/c18-16(19,20)11-5-10(6-12(7-11)17(21,22)23)15-26-9-30(29-15)4-1-14(31)28-27-13-8-24-2-3-25-13/h1-9H,(H,25,27)(H,28,31)/b4-1-
InChIKeyDEVSOMFAQLZNKR-RJRFIUFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
Solubility20mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selinexor (CAS 1393477-72-9): First-in-Class XPO1 Inhibitor for Scientific Procurement and Research


Selinexor (KPT-330) is a first-in-class, orally bioavailable selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1) with high specificity [1]. The compound acts by covalently binding to Cys528 in the NES-binding groove of XPO1, blocking the nuclear export of tumor suppressor proteins including p53, p21, and FOXO1 [2]. As the first FDA-approved XPO1 inhibitor for relapsed/refractory multiple myeloma and diffuse large B-cell lymphoma, selinexor represents the clinical-stage benchmark against which subsequent SINE compounds are evaluated [3].

Selinexor (CAS 1393477-72-9): Why XPO1 Inhibitors Are Not Interchangeable


XPO1 inhibitors exhibit profound differences in their physicochemical properties, target binding kinetics, and therapeutic windows that preclude simple substitution. Selinexor demonstrates a unique dual mechanism of action: competitive inhibition of cargo binding combined with allosteric induction of XPO1 degradation via CRL5^ASB8 E3 ligase recruitment—a property not shared by all SINE compounds [1]. Furthermore, selinexor's CNS penetration capability fundamentally distinguishes it from second-generation XPO1 inhibitors such as eltanexor, which was deliberately engineered with approximately 30-fold reduced blood-brain barrier penetration to improve tolerability [2]. These differences in brain exposure, degradation induction, and potency profiles across cancer subtypes mean that researchers cannot assume functional equivalence among XPO1 inhibitors [3].

Selinexor (CAS 1393477-72-9) Evidence Guide: Quantifiable Differentiation vs. Comparator Compounds


Superior Potency in Gastric Cancer Cells: Selinexor vs. KPT-185 and KPT-276

In a comparative study of three SINE compounds (KPT-185, KPT-276, and selinexor/KPT-330) in gastric cancer models, selinexor demonstrated the greatest potency among the three compounds tested [1]. The study evaluated anti-proliferative effects in gastric cancer cell lines and found that selinexor achieved significant growth inhibition at lower concentrations compared to the earlier analogs [2].

gastric cancer XPO1 inhibition p53 nuclear accumulation

Substantially Greater Potency in MCF7 Breast Cancer Cells: Selinexor vs. KPT-185, KPT-251, KPT-276

A systematic comparison of multiple SINE compounds in breast cancer cell lines revealed that selinexor (KPT-330) is markedly more potent than earlier analogs in MCF7 cells [1]. The IC50 value for selinexor in MCF7 cells was 0.073 μM (73 nM), whereas KPT-185cis exhibited an IC50 of 79 μM—a greater than 1,000-fold difference in potency [2].

breast cancer MCF7 IC50 comparison

CNS-Penetrant XPO1 Inhibitor: 30-Fold Higher Brain Exposure than Second-Generation Eltanexor

Selinexor is a CNS-penetrant XPO1 inhibitor, a property that distinguishes it from second-generation compounds specifically engineered to reduce brain exposure [1]. Eltanexor (KPT-8602), a second-generation XPO1 inhibitor, exhibits approximately 30-fold lower blood-brain barrier penetration compared to selinexor [2]. This reduction was a deliberate design feature to improve tolerability by minimizing CNS-mediated adverse effects [3].

CNS penetration blood-brain barrier brain tumors

Clinical Benchmark: BOSTON Trial Establishes selinexor as First-in-Class XPO1 Inhibitor

Selinexor is the first and only XPO1 inhibitor with FDA approval based on Phase III randomized controlled trial evidence, establishing it as the clinical benchmark for the class [1]. In the pivotal BOSTON Phase III trial (NCT03110562), the combination of selinexor, bortezomib, and dexamethasone (SVd) demonstrated a statistically significant improvement in median progression-free survival (mPFS) compared to bortezomib and dexamethasone (Vd) alone: 13.93 months vs 9.46 months [2]. In the lenalidomide-refractory subgroup, overall survival was 26.7 months for SVd compared to 18.6 months for Vd (HR 0.53) [3].

multiple myeloma Phase III clinical trial progression-free survival

Selective Efficacy in Triple-Negative Breast Cancer vs. ER-Positive Breast Cancer

Selinexor exhibits differential efficacy across breast cancer subtypes, with substantially greater potency in triple-negative breast cancer (TNBC) compared to estrogen receptor-positive (ER-positive) breast cancer cells . This subtype selectivity has implications for target selection in breast cancer research and distinguishes selinexor from broader-spectrum XPO1 inhibitors [1].

triple-negative breast cancer TNBC ER-positive breast cancer

BCS Class II Formulation Requirements: Poor Aqueous Solubility Necessitates Specific Excipient Strategy

Selinexor is classified as a BCS Class II compound (low solubility, high permeability), which imposes specific formulation requirements that researchers must account for when designing in vitro and in vivo experiments [1]. The compound is insoluble in water and requires DMSO or ethanol for in vitro stock solutions, with specific co-solvent systems required for in vivo administration . This physicochemical property differentiates selinexor from more soluble XPO1 inhibitors and must be factored into experimental design .

BCS classification solubility formulation development

Selinexor (CAS 1393477-72-9) Application Scenarios: Evidence-Based Research Use Cases


CNS Tumor Research: Preclinical Models of Brain Malignancies and High-Grade Gliomas

Selinexor's CNS-penetrant property makes it the XPO1 inhibitor of choice for brain tumor research applications [1]. Unlike second-generation compounds such as eltanexor, which was deliberately engineered with approximately 30-fold reduced blood-brain barrier penetration, selinexor maintains effective brain exposure [2]. This property has been clinically validated in a Phase I trial (NCT02323880) evaluating selinexor in pediatric recurrent CNS tumors and high-grade gliomas, establishing dosing parameters of 35 mg/m² once weekly . Researchers conducting preclinical studies in orthotopic glioma models, medulloblastoma, or CNS metastases should prioritize selinexor procurement over second-generation XPO1 inhibitors for these applications.

Triple-Negative Breast Cancer Preclinical Research

Selinexor demonstrates selective efficacy in triple-negative breast cancer (TNBC) models, with IC50 values ranging from 11-550 nM, compared to >1,000 nM (>1 μM) in ER-positive breast cancer cell lines [1]. This >2-fold to >90-fold differential potency establishes TNBC as a preferred indication for selinexor-based research [2]. The compound has been validated in TNBC xenograft models and shows synergistic activity when combined with olaparib, regardless of BRCA1 mutation status . Researchers studying TNBC should prioritize selinexor procurement for in vitro and in vivo efficacy studies in this subtype.

Multiple Myeloma Translational Research and Clinical Benchmark Studies

Selinexor serves as the clinical benchmark XPO1 inhibitor for multiple myeloma research, supported by Phase III BOSTON trial data demonstrating a 4.47-month improvement in median progression-free survival (13.93 vs 9.46 months) when added to bortezomib-dexamethasone [1]. In lenalidomide-refractory patients, selinexor-based therapy extended overall survival from 18.6 to 26.7 months (HR 0.53) [2]. For researchers developing novel XPO1 inhibitors or evaluating combination strategies in multiple myeloma, selinexor procurement is essential as the comparator standard-of-care reference compound against which new agents must be benchmarked .

XPO1 Degradation Mechanism Studies and Targeted Protein Degradation Research

Selinexor exhibits a unique dual mechanism: competitive inhibition of XPO1-cargo binding plus allosteric induction of XPO1 degradation via CRL5^ASB8 E3 ligase recruitment [1]. Cryo-EM structural studies reveal that selinexor binding stabilizes a unique conformation of the hydrophobic NES/inhibitor-binding groove that enables ASB8 recognition—a mechanism distinct from classical molecular glues [2]. This property makes selinexor uniquely valuable for targeted protein degradation research, particularly for studies investigating allosteric degrader mechanisms. Researchers in the targeted protein degradation field should procure selinexor as a mechanistically distinct tool compound representing an allosteric degradation pathway not shared by all SINE compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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